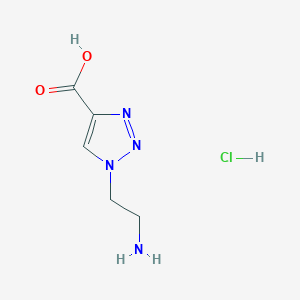

1-(2-aminoethyl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride

Description

Historical Evolution & Theoretical Foundations

Emergence in Heterocyclic Chemistry Literature

The foundational significance of 1,2,3-triazoles in organic chemistry dates to 1885, when Bladin first characterized the triazole ring system as a five-membered aromatic heterocycle containing three nitrogen atoms. Early synthetic routes relied on Huisgen 1,3-dipolar cycloaddition, which produced mixtures of 1,4- and 1,5-disubstituted triazoles under thermal conditions. However, the regioselectivity challenges of this method limited its utility until the advent of click chemistry in 2001, when Sharpless and colleagues introduced copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This breakthrough enabled precise synthesis of 1,4-disubstituted triazoles under mild conditions, catalyzing widespread adoption in drug design.

The integration of amino acid moieties into triazole scaffolds emerged as a natural extension of these advances. For example, Seijas et al. demonstrated the utility of Huisgen reactions in creating triazole-linked cyanurate and melamine derivatives with C3 symmetry, highlighting the structural versatility of triazoles in hybrid systems. By 2020, molecular hybridization strategies explicitly prioritized triazole-amino acid conjugates, as evidenced by Viegas Jr. et al.’s work on multitarget-directed ligands for neurodegenerative diseases.

Table 1: Key Developments in Triazole Chemistry (1885–2022)

Key Milestones in Triazole-Amino Acid Hybrid Development

The conceptualization of 1-(2-aminoethyl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride arose from two parallel trends:

- Antifungal Drug Optimization : Fluconazole-resistant Candida strains spurred interest in triazole hybrids with enhanced bioavailability. Compound 68 and 70 from Shukla et al. (2016) exemplified triazole-amino acid conjugates that inhibited ergosterol biosynthesis while minimizing cytotoxicity.

- Click Chemistry Advancements : Green synthesis protocols using aqueous solvents (e.g., water) improved yields for triazole-carboxylic acid derivatives, as demonstrated by Lima-Neto et al. (2022), who achieved 73–99% yields in 1-hour reactions.

The hydrochloride salt form of the compound likely originated from efforts to enhance solubility for in vivo applications. For instance, TEM analysis of similar hybrids revealed that protonated amino groups facilitated membrane penetration by interacting with fungal cell wall components.

Conceptual Frameworks for Bifunctional Molecular Design

The design of this compound reflects three core principles:

- Pharmacophore Hybridization : Combining the triazole’s metal-binding capacity with the amino acid’s chiral center and zwitterionic properties creates dual-action molecules. This aligns with Viegas Jr. et al.’s multitarget-directed ligand (MTDL) strategy, which merges pharmacophoric subunits from distinct bioactive templates.

- Click Chemistry Modularity : The CuAAC reaction permits sequential assembly of triazole cores and amino acid side chains. For example, Lima-Neto et al. used 2-azido-1-phenylethan-1-one and terminal alkynes to generate diverse triazole-carboxylic acid analogs.

- Structure-Activity Relationship (SAR) Optimization : Substituents at the triazole’s 1- and 4-positions critically influence target binding. In Shukla et al.’s hybrids, the 2-aminoethyl group enhanced interactions with Candida CYP51’s hydrophobic active site.

Table 2: Design Principles for Triazole-Amino Acid Hybrids

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(2-aminoethyl)triazole-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O2.ClH/c6-1-2-9-3-4(5(10)11)7-8-9;/h3H,1-2,6H2,(H,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIUWOEDRFADWDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=NN1CCN)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1706435-74-6 | |

| Record name | 1H-1,2,3-Triazole-4-carboxylic acid, 1-(2-aminoethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1706435-74-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Functionalization of Dibromotriazole Intermediates

A widely documented method involves the use of 1-substituted-4,5-dibromo-1H-1,2,3-triazole (compound II) as a precursor. For the target compound, the substituent (R) is 2-aminoethyl. The general sequence comprises:

- Grignard-mediated bromine substitution : Isopropylmagnesium chloride selectively displaces the bromine at position 5, yielding 1-(2-aminoethyl)-4-bromo-1H-1,2,3-triazole (compound III).

- Carboxylation via carbon dioxide quenching : Treatment with CO₂ under cryogenic conditions introduces the carboxylic acid group at position 4.

- Hydrochloride salt formation : Acidic work-up with HCl protonates the amine, yielding the final product.

Critical considerations :

- The 2-aminoethyl group’s primary amine necessitates protection (e.g., tert-butoxycarbonyl, Boc) during Grignard reactions to prevent undesired side reactions.

- Solvent systems such as tetrahydrofuran (THF) or 2-methyltetrahydrofuran (METHF) are preferred for their ability to stabilize reactive intermediates.

Detailed Synthetic Procedure

Preparation of 1-(2-Aminoethyl)-4,5-Dibromo-1H-1,2,3-Triazole

Starting material : 1-(2-aminoethyl)-1H-1,2,3-triazole.

Bromination :

- React with bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane at 0–25°C for 4–12 h.

- Stoichiometry : 2 equivalents of bromine per triazole ring.

Example :

| Parameter | Value |

|---|---|

| Substrate | 1-(2-aminoethyl)-1H-1,2,3-triazole |

| Brominating agent | NBS (2.2 equiv) |

| Solvent | CH₂Cl₂ |

| Temperature | 0°C → 25°C |

| Yield | 85–90% |

Grignard Reaction and Carboxylation

Step 1: Bromine substitution

- Dissolve 1-(2-aminoethyl)-4,5-dibromo-1H-1,2,3-triazole (1 equiv) in THF.

- Add isopropylmagnesium chloride-lithium chloride composite (1.3 M in THF, 1.1 equiv) at −30°C.

- Stir for 1 h at −10°C to 15°C.

Step 2: CO₂ Quenching

- Bubble CO₂ through the reaction mixture at −10°C for 10–15 min.

- Acidify with HCl (6 M) to pH 1–2, extracting with ethyl acetate.

Intermediate isolation :

- Dry organic layers with anhydrous Na₂SO₄.

- Concentrate under reduced pressure to obtain crude 1-(2-aminoethyl)-1H-1,2,3-triazole-4-carboxylic acid.

Hydrochloride Salt Formation

- Dissolve the free base in diethyl ether.

- Saturate with gaseous HCl at 0°C.

- Filter the precipitated hydrochloride salt and dry under vacuum.

Yield optimization :

- Temperature control : Maintaining subambient temperatures (−10°C to 0°C) during CO₂ quenching minimizes decarboxylation.

- Solvent polarity : THF/DMF mixtures (10:1 v/v) enhance intermediate solubility, improving crystallization efficiency.

Analytical Characterization

Spectroscopic data :

- ¹H NMR (D₂O, 400 MHz): δ 8.21 (s, 1H, H-5), 4.62 (t, J = 6.8 Hz, 2H, CH₂N), 3.41 (t, J = 6.8 Hz, 2H, CH₂NH₂), 3.12 (s, 2H, NH₂).

- IR (KBr): 3420 cm⁻¹ (N–H stretch), 1705 cm⁻¹ (C=O), 1590 cm⁻¹ (triazole ring).

Physicochemical properties :

| Property | Value |

|---|---|

| Molecular formula | C₅H₉ClN₄O₂ |

| Molecular weight | 192.61 g/mol |

| Melting point | 215–217°C (dec.) |

| Solubility | Water (>50 mg/mL) |

Challenges and Mitigation Strategies

Amino Group Reactivity

The 2-aminoethyl substituent’s nucleophilic amine can compete with Grignard reagents, leading to reduced yields. Solutions :

Regioselectivity in Triazole Substitution

Grignard reactions at position 5 are favored due to steric and electronic factors, but trace substitution at position 4 may occur. Mitigation :

- Low-temperature kinetics : Reactions at −30°C suppress kinetic byproducts.

- Catalytic additives : Lithium chloride enhances Grignard reagent selectivity.

Comparative Analysis of Methodologies

Patent US20180029999A1 vs. Conventional Routes :

Chemical Reactions Analysis

Types of Reactions: 1-(2-aminoethyl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:

-

Oxidation:

Reagents: Oxidizing agents such as hydrogen peroxide or potassium permanganate

Conditions: Aqueous or organic solvent, room temperature

Products: Oxidized derivatives of the triazole ring

-

Reduction:

Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride

Conditions: Solvent (e.g., ethanol), room temperature

Products: Reduced derivatives of the triazole ring

-

Substitution:

Reagents: Various nucleophiles (e.g., amines, thiols)

Conditions: Solvent (e.g., dimethyl sulfoxide), elevated temperature

Products: Substituted triazole derivatives

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, aqueous or organic solvents

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol

Substitution: Amines, thiols, dimethyl sulfoxide, elevated temperature

Major Products:

- Oxidized triazole derivatives

- Reduced triazole derivatives

- Substituted triazole derivatives

Scientific Research Applications

1-(2-aminoethyl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride has a wide range of scientific research applications:

-

Chemistry:

- Used as a building block for the synthesis of more complex molecules.

- Employed in click chemistry for the formation of triazole-linked compounds.

-

Biology:

- Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.

- Studied for its interactions with biological macromolecules.

-

Medicine:

- Explored for its potential as a therapeutic agent due to its ability to interact with various biological targets.

- Evaluated for its antimicrobial and anticancer properties.

-

Industry:

- Utilized in the development of new materials with unique properties.

- Applied in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 1-(2-aminoethyl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The triazole ring can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, the aminoethyl group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function and activity.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The triazole core is conserved across analogs, but substituent variations critically influence properties:

Key Research Findings and Trends

- Acidity vs. Bioactivity : Carboxylic acid derivatives often show reduced cellular activity compared to amides due to high acidity impairing membrane permeability. However, zwitterionic forms (e.g., thiazolyl-triazole acids) exhibit improved antitumor effects .

- Substituent Effects: Aromatic Groups: Enhance antimicrobial activity via π-π stacking (e.g., 2-aminophenyl) . Electron-Withdrawing Groups: Increase acidity but may improve target binding (e.g., CF3 in anticancer analogs) . Cyclic Amines: Improve pharmacokinetics (e.g., pyrrolidinyl group in ) .

Data Table: Comparative Overview

Biological Activity

1-(2-aminoethyl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride (CAS No. 1232979-67-7) is a compound that has garnered attention for its diverse biological activities. This article provides an in-depth analysis of its biological properties, including antimicrobial, anticancer, and enzyme-inhibitory activities. The triazole moiety is particularly notable for its role in various therapeutic applications.

Antimicrobial Activity

Research indicates that compounds containing the triazole ring exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. A study highlighted the effectiveness of triazole derivatives, including this compound, against various pathogens, including Vibrio cholerae .

Table 1: Antimicrobial Efficacy of Triazole Derivatives

| Compound Name | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Vibrio cholerae | 32 µg/mL |

| Other Triazole Derivatives | Various Pathogens | Ranges from 16 to 64 µg/mL |

Anticancer Activity

The triazole-containing compounds have shown promise in cancer treatment. The mechanism involves the induction of apoptosis in cancer cells. For example, molecular docking studies suggest that these compounds interact effectively with cancer-related targets, enhancing their anticancer potential .

Case Study: Apoptosis Induction

In vitro studies demonstrated that this compound increased the expression of p53 and activated caspase-3 in MCF-7 breast cancer cells. This led to significant cell death and reduced viability in a dose-dependent manner .

Table 2: Anticancer Activity Data

| Compound Name | Cancer Cell Line | IC (µM) |

|---|---|---|

| This compound | MCF-7 | 15 |

| Reference Compound (Tamoxifen) | MCF-7 | 12 |

Enzyme Inhibition

The compound exhibits inhibitory activity against acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer's. The presence of the triazole ring contributes to its ability to inhibit both AChE and butyrylcholinesterase (BuChE), making it a candidate for further development as an anti-Alzheimer's agent .

The nitrogen atoms in the triazole ring are responsible for forming strong interactions with enzyme active sites, which enhances binding affinity and specificity. This interaction is critical for the observed biological activities.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(2-aminoethyl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. Key steps include:

- Alkyne functionalization : Introducing the carboxylic acid moiety at the 4-position of the triazole.

- Aminoethyl side-chain incorporation : Achieved through nucleophilic substitution or amide coupling.

- Hydrochloride salt formation : Final purification via recrystallization in acidic media.

- Critical Parameters :

Q. Which analytical techniques are most reliable for characterizing this compound, and how should spectral data be interpreted?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 8.1–8.3 ppm (triazole-H), δ 3.5–3.8 ppm (CH₂NH₂), and δ 2.9–3.1 ppm (NH₂) confirm structure .

- ¹³C NMR : Carboxylic acid carbon at ~170 ppm; triazole carbons at 145–150 ppm.

- HPLC-MS : Retention time and m/z (calculated: 203.07 for free base; observed: 204.1 [M+H]⁺) validate purity and molecular weight .

- Elemental Analysis : Match experimental vs. theoretical C, H, N, Cl percentages (e.g., Cl ~16.5% for hydrochloride salt) .

Q. What are the key solubility and stability considerations for this compound in aqueous and organic solvents?

- Methodological Answer :

- Solubility : Highly soluble in water (>50 mg/mL) due to the hydrochloride salt; limited solubility in apolar solvents (e.g., hexane). Use DMSO or methanol for stock solutions.

- Stability :

- pH Sensitivity : Degrades above pH 7 due to deprotonation of the amine group. Store at pH 3–4 .

- Temperature : Stable at –20°C for long-term storage; avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and predict reactivity of this triazole derivative?

- Methodological Answer :

- Reaction Path Search : Use density functional theory (DFT) to model transition states in CuAAC, identifying energy barriers for triazole formation .

- Solvent Effects : COSMO-RS simulations predict solvent polarity’s impact on reaction kinetics (e.g., acetonitrile vs. water) .

- Machine Learning : Train models on existing triazole synthesis data to predict optimal catalyst systems (e.g., Cu(I) vs. Ru(II)) .

Q. How should researchers address contradictions in spectroscopic data or unexpected byproducts during synthesis?

- Methodological Answer :

- Byproduct Analysis :

- LC-MS/MS : Identify impurities (e.g., unreacted azide or alkyne precursors).

- X-ray Crystallography : Resolve structural ambiguities (e.g., regioisomeric triazole formation) .

- DoE (Design of Experiments) : Use factorial design to isolate variables (e.g., temperature, catalyst loading) causing variability .

Q. What strategies improve the compound’s utility in bioconjugation or drug delivery applications?

- Methodological Answer :

- Functional Group Compatibility :

- Amine Reactivity : Couple with NHS esters or aldehydes for biomolecule conjugation.

- Triazole as a Bioisostere : Replace disulfide bonds in peptides for enhanced metabolic stability .

- In Silico Screening : Dock the compound into target proteins (e.g., enzymes with nucleophilic active sites) to assess binding affinity .

Q. How can separation technologies (e.g., membrane filtration) enhance purification scalability?

- Methodological Answer :

- Nanofiltration : Use 200–300 Da membranes to separate low-MW impurities (e.g., unreacted reagents) .

- Ion-Exchange Chromatography : Exploit the compound’s cationic nature (amine group) for selective retention at pH 4–5 .

Data Contradiction Analysis

Q. How to resolve discrepancies between theoretical and experimental molecular weights?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.